molecular formula C10H11N3O3 B2368793 Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate CAS No. 1339879-66-1

Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B2368793
CAS No.: 1339879-66-1
M. Wt: 221.216
InChI Key: QTNHNFLJLCOTCE-UHFFFAOYSA-N
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Description

Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features both pyrazole and oxazole rings. These rings are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a valuable scaffold for developing new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazines and 1,3-diketones, while the oxazole ring can be formed from α-haloketones and amides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process often includes the use of catalysts and specific reaction conditions to ensure efficient coupling of the pyrazole and oxazole rings. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole and oxazole rings can interact with enzymes and receptors, modulating their activity. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate is unique due to the combination of pyrazole and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological systems .

Properties

IUPAC Name

ethyl 5-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-5-12-13(7)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNHNFLJLCOTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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